molecular formula C7H6Cl2FN B1530735 (3,5-Dichloro-4-fluorophenyl)methanamine CAS No. 1542762-40-2

(3,5-Dichloro-4-fluorophenyl)methanamine

Cat. No.: B1530735
CAS No.: 1542762-40-2
M. Wt: 194.03 g/mol
InChI Key: VISNNKXGFKTWEY-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-fluorophenyl)methanamine (CAS 2729-34-2) is a fluorinated aniline derivative serving as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 7 H 6 Cl 2 FN, and it has a molecular weight of 180.01 g/mol . The compound is characterized by a benzenamine core structure substituted with two chlorine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and an aminomethyl group (-CH 2 NH 2 ) also at the 4-position, providing multiple sites for further chemical modification . This compound is part of a class of chemicals frequently utilized in the exploration and development of new pharmacologically active molecules. Structurally similar aniline derivatives are recognized for their application in creating compounds that modulate viral replication. For instance, research has shown that 3-chloro-4-fluoroaniline is a key fragment in the synthesis of phenyl urea-based capsid assembly modulators for the Hepatitis B Virus (HBV), which misdirect the assembly of viral core proteins . As a building block, this compound offers researchers a versatile scaffold to develop structure-activity relationships (SAR) and synthesize novel compounds for biochemical screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNNKXGFKTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound (3,5-Dichloro-4-fluorophenyl)methanamine is typically prepared via:

  • Halogenated aromatic precursors (such as 3,5-dichloro-4-fluoroaniline or related halogenated benzene derivatives)
  • Functional group transformations including bromination, diazotization, reduction, and amination steps
  • Use of organometallic intermediates or direct substitution reactions

Stepwise Preparation Routes

Preparation of Halogenated Aromatic Precursors

A key precursor is 3,5-dichloro-4-fluorobromobenzene, which can be synthesized from 2-fluoro-3-chloronitrobenzene through a sequence of bromination, reduction, and diazochlorination reactions:

Step Reaction Conditions Notes
1 Bromination of 2-fluoro-3-chloronitrobenzene to 2-fluoro-3-chloro-5-bromonitrobenzene Catalysts: FeCl3, AlCl3, Fe powder, or H2SO4; Brominating agents: Br2, NBS, dibromohydantoin; Preferably FeCl3 and Br2; Molar ratios ~1:0.5-0.7:1-2 Mild reaction conditions, environmentally friendly, high yield
2 Catalytic hydrogenation reduction to 2-fluoro-3-chloro-5-bromoaniline Anti-dehalogenation catalyst used Preserves halogen substituents
3 Diazotization and chlorination of 2-fluoro-3-chloro-5-bromoaniline to 3,5-dichloro-4-fluorobromobenzene Acid, sodium nitrite, copper catalyst, hydrochloric acid High purity and yield achieved

This route is advantageous due to the use of readily available raw materials, mild conditions, and good process safety.

Conversion to this compound

While direct preparation methods of this compound are less explicitly documented, the following approaches are inferred from related synthetic procedures:

  • Reduction of corresponding nitro or halogenated intermediates: Starting from 3,5-dichloro-4-fluoroaniline derivatives, reductive amination or substitution reactions can yield the methanamine.

  • Use of organometallic reagents: Organometallic intermediates derived from 3,5-dichloro-4-fluorobromobenzene can react with electrophilic carbonyl compounds (e.g., trifluoroacetyl compounds) to form ketone intermediates, which can be further transformed into methanamine derivatives.

  • Example synthesis of related trifluoromethyl ketones: Reaction of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone with lithium bis(trimethylsilyl)amide (LiHDMS) in tetrahydrofuran at low temperature (-78°C) followed by workup yields trifluoromethylated intermediates, which can be further manipulated to amines.

Detailed Reaction Conditions and Yields

Compound/Step Reaction Conditions Yield Notes
Bromination of 2-fluoro-3-chloronitrobenzene FeCl3 catalyst, bromine, molar ratio 1:0.5-0.6:1.5-2, mild temperature High (not specified) Environmentally friendly, mild conditions
Reduction to 2-fluoro-3-chloro-5-bromoaniline Catalytic hydrogenation with anti-dehalogenation catalyst High Preserves halogen substituents
Diazotization and chlorination Acid, sodium nitrite, copper catalyst, HCl, 30-40°C High purity, high yield Stable diazonium salt formation critical
Synthesis of trifluoroethanone intermediate Reaction of organometallic reagent with trifluoroacetyl compound in THF, -78°C to room temp 64-68% Used as precursor for amine derivatives
Preparation of trifluoromethylated hydroxybutyryl derivative LiHDMS in THF, -78°C, quench with NH4Cl, chromatography purification 89.3% High yield, well-characterized

Analytical and Process Notes

  • The presence of electron-withdrawing groups (chlorine, fluorine) affects the stability of intermediates such as diazonium salts, requiring careful control of reaction conditions.

  • Use of phase transfer catalysts and polar aprotic solvents (e.g., dimethylformamide, sulfolane) can enhance fluorination steps and organometallic reactions.

  • Low temperature (-78°C to 0°C) is commonly employed during sensitive organometallic and nucleophilic addition steps to improve selectivity and yield.

Summary Table of Preparation Route

Stage Starting Material Key Reagents Reaction Type Conditions Yield Reference
1 2-fluoro-3-chloronitrobenzene Br2, FeCl3 Bromination Mild temp, catalytic High
2 Bromonitrobenzene H2, catalyst Reduction Catalytic hydrogenation High
3 Bromoaniline NaNO2, HCl, Cu catalyst Diazotization & chlorination 30-40°C High purity
4 3,5-dichloro-4-fluorobromobenzene Organometallic reagents, trifluoroacetyl compounds Organometallic addition THF, -78°C to RT 64-68%
5 Ketone intermediates LiHDMS, NH4Cl quench Nucleophilic addition -78°C, chromatography 89.3%

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Sodium Borohydride: Commonly used for reduction reactions.

    Hydrobromic Acid and Sodium Nitrite: Used in diazotization reactions.

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of various organic compounds. Its unique halogen substitutions enhance the reactivity of the aromatic ring, making it suitable for further chemical modifications .

Biology

  • Antimicrobial and Anticancer Properties : Recent studies have investigated the biological activities of (3,5-Dichloro-4-fluorophenyl)methanamine, highlighting its potential as an antimicrobial and anticancer agent. For instance, analogues of this compound have shown promising results in inhibiting autotaxin (ATX), which is associated with cancer metastasis .

Medicine

  • Drug Development : The compound has been explored for its role in drug development. It has been incorporated into various drug candidates aimed at treating conditions such as neuropathic pain and cancer. Structure-activity relationship (SAR) studies have demonstrated that modifications to the halogen substituents can significantly enhance therapeutic efficacy .

Case Study 1: Autotaxin Inhibition

In a study focused on developing potent ATX inhibitors, this compound analogues were synthesized and tested for their inhibitory activity against ATX. The results indicated that these compounds could reduce melanoma cell invasion in vitro, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Neuropathic Pain Treatment

Another research effort involved modifying the structure of this compound to improve its efficacy as a P2X3 receptor antagonist for treating neuropathic pain. The optimized compounds exhibited significant anti-nociceptive effects in animal models, indicating a promising avenue for pain management therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed to create pharmaceuticals and agrochemicals
BiologyAntimicrobial and anticancer activitiesEffective ATX inhibitors; potential to reduce cancer metastasis
MedicineDrug developmentOptimized analogues show efficacy in treating neuropathic pain

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic environment of the aromatic ring and methanamine group varies markedly across analogs:

  • (3,5-Dichloro-4-fluorophenyl)methanamine : The strong electron-withdrawing effects of Cl and F substituents reduce electron density on the ring, as evidenced by deshielding in NMR spectra of related compounds. For example, in [3-fluoro-4-(dioxaborolanyl)phenyl]methanamine (4f ), the fluorine substituent induces a downfield shift in $^{13}\text{C}$-NMR (δ 167.24 ppm, J = 252.2 Hz) . Similar deshielding is expected in the target compound due to its heavier halogen substituents.
  • [3-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenyl]methanamine : The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups create a mixed electronic profile, with –CF₃ withdrawing electrons and –OCH₃ donating them. This results in a complex $^{1}\text{H}$-NMR pattern (e.g., δ 7.70 ppm for aromatic protons) .

Solubility and Physicochemical Properties

Compound Substituents Molecular Weight Solubility Profile
This compound 3,5-Cl, 4-F ~194 Low aqueous solubility (hydrophobic halogens dominate)
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-OCH₃ ~183 Moderate solubility in polar solvents (methoxy groups enhance polarity)
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol hydrochloride 3-Cl, 4-F, –CH₂NHCH₃, –OH 240.11 High solubility due to –OH and protonated amine

The target compound’s low solubility is attributed to its hydrophobic halogens, whereas analogs with polar groups (e.g., –OH, –OCH₃) exhibit improved solubility .

Key Research Findings

  • Synthetic Utility : The tert-butyl acetonitrile derivative of the target compound (tert-butyl 2-(3,5-dichloro-4-fluorophenyl)acetonitrile) is a versatile intermediate for further functionalization .
  • Structural Insights : X-ray crystallography data from related compounds (e.g., SHELX-refined structures) highlight the planar geometry of halogenated aryl methanamines, which facilitates π-π stacking in molecular recognition .

Biological Activity

(3,5-Dichloro-4-fluorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

This compound is a substituted phenyl amine known for its diverse applications in medicinal chemistry. Its structural characteristics include two chlorine atoms and one fluorine atom on the phenyl ring, which are believed to enhance its biological activity by influencing pharmacodynamics and pharmacokinetics.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In studies, the minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 1 to 4 µg/mL against several strains, demonstrating potent antimicrobial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 - 2
Escherichia coli2 - 3
Bacillus subtilis1 - 4

2.2 Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : It significantly arrests the cell cycle in the subG0 phase.
  • Mitochondrial Membrane Depolarization : This leads to the activation of caspases involved in programmed cell death.

In vitro studies demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines such as HeLa (cervical cancer) and AGS (gastric adenocarcinoma) .

Cancer Cell LineIC50 (µg/mL)
HeLa0.89
AGS9.63
HL-605.00

The mechanisms through which this compound exerts its effects are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts microbial cell walls and inhibits essential metabolic enzymes, leading to cell death.
  • Anticancer Mechanism : It activates caspases (caspase-8 and caspase-9), which are crucial for apoptosis. The compound's ability to induce mitochondrial dysfunction is a key factor in its anticancer efficacy .

4. Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at very low concentrations, suggesting potential use as a therapeutic agent against resistant bacterial infections.
  • Cancer Cell Line Study : In another study focused on cancer cell lines, treatment with the compound resulted in significant apoptosis rates at concentrations above 5 µg/mL, indicating its potential as an anticancer drug .

5. Conclusion

The biological activity of this compound presents promising avenues for further research in both antimicrobial and anticancer domains. Its mechanisms of action suggest that it could serve as a valuable lead compound in drug development efforts aimed at addressing both infectious diseases and cancer.

Continued investigation into this compound's structure-activity relationships will be crucial for optimizing its efficacy and exploring its full therapeutic potential.

Q & A

Q. How to optimize cross-coupling reactions (e.g., Suzuki) for derivatives of this compound?

  • Methodology :
  • Catalyst Screening : Test Pd(dppf)Cl2 or XPhos Pd G3 (2–5 mol%) with K2CO3 in dioxane:H2O (3:1) at 80°C.
  • Protecting Groups : Temporarily protect the NH2 group as a Boc-carbamate to prevent catalyst poisoning .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dichloro-4-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3,5-Dichloro-4-fluorophenyl)methanamine

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